Home > Products > Building Blocks P1491 > 1,3-Dimethyl-1H-indazol-6-amine
1,3-Dimethyl-1H-indazol-6-amine - 221681-92-1

1,3-Dimethyl-1H-indazol-6-amine

Catalog Number: EVT-355892
CAS Number: 221681-92-1
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“1,3-Dimethyl-1H-indazol-6-amine” is a compound with the CAS Number: 221681-92-1 and a molecular weight of 161.21 . It is used as a reagent in the preparation of glycinamide derivatives which are useful in the production of drugs for preventing and treating diseases caused by S-adenosyl homocysteine hydrolase .


Synthesis Analysis

The synthesis of 6-aminoindazole derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material .


Molecular Structure Analysis

The molecular skeleton of the compound is almost planar, with a maximum deviation of 0.0325 Å for the amino N atom .


Chemical Reactions Analysis

This compound is an impurity in the synthesis of Pazopanib, which is an oral angiogenesis inhibitor targeting VEGFR and PDGFR . It also has a role in the preparation of glycinamide derivatives .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 335.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.8±3.0 kJ/mol and a flash point of 156.6±22.3 °C .

N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)

    Compound Description: This compound is a potent anti-proliferative agent that showed promising activity against human colorectal cancer cells (HCT116). It exhibited an IC50 value of 0.4 ± 0.3 μM and significantly suppressed IDO1 protein expression, leading to G2/M cell cycle arrest in HCT116 cells [].

(1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)

    Compound Description: This compound is a potent and orally active Polo-like kinase 4 (PLK4) inhibitor. It demonstrates potent cancer cell growth inhibitory activity and possesses superior pharmacokinetic properties in preclinical models, making it a promising candidate for cancer therapy [].

7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine

    Compound Description: This clonidine analog exhibits potent anticoccidial activity against Eimeria tenella infections in chickens. Its activity is attributed to its interaction with receptors possessing characteristics of the vertebrate alpha 2 adrenoceptor [].

6-amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl]-1,3-dimethyl-2,4,6(1H,3H)-pyrimidinediones

    Compound Description: This series of compounds was synthesized using a Fe3O4@TiO2 nanocomposite-catalyzed condensation reaction involving 4-hydroxycoumarin, aromatic aldehydes, and 6-amino-1,3-dimethyluracil [].

5-aryl-1,3-dimethyl-7-selenoxopyrimidino[4,5-d]pyrimidine-2,4(1H,3H)-diones

    Compound Description: This series of six novel compounds was synthesized via a one-pot method utilizing potassium selenocyanate, aroyl chloride, and 6-amino-N,N′-dimethyluracil [].

N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)

    Compound Description: This compound displayed potent anti-proliferative activity with an IC50 value of 14.3±4.4 µM in HCT116 cells and showed no cytotoxicity in normal lung fibroblast cells (MRC5, IC50 >100 μM) [].

Classification
  • Chemical Name: 1,3-Dimethyl-1H-indazol-6-amine
  • Molecular Formula: C₉H₁₁N₃
  • CAS Number: 221681-92-1
  • Structural Class: Indazole derivative
Synthesis Analysis

The synthesis of 1,3-Dimethyl-1H-indazol-6-amine can be achieved through several methods. A common synthetic route involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions. This method allows for efficient production while maintaining high yield and purity.

Key Synthetic Steps

  1. Methylation: The initial step typically involves the methylation of 6-nitroindazole derivatives using iodomethane in the presence of potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures (around 60 °C).
  2. Reduction: Following methylation, the nitro group is reduced to an amine using palladium on carbon under hydrogen atmosphere.
  3. Purification: The resulting product is purified through silica gel column chromatography to isolate 1,3-Dimethyl-1H-indazol-6-amine .
Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-1H-indazol-6-amine is characterized by its nearly planar configuration, which is crucial for its biological activity. The maximum deviation from planarity is approximately 0.0325 Å for the amino nitrogen atom.

Structural Features

  • Planarity: The compound's planar structure facilitates effective interactions with biological targets.
  • Hydrogen Bonding: In solid-state, N—H⋯N hydrogen bonds contribute to the packing arrangement within the crystal lattice, enhancing stability .
Chemical Reactions Analysis

1,3-Dimethyl-1H-indazol-6-amine participates in various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can yield different derivatives.
  • Substitution: It can undergo nucleophilic substitution where functional groups are replaced.

Common Reagents and Conditions

Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed. Reaction conditions vary based on the desired transformation but often involve specific temperatures and solvents .

Mechanism of Action

The primary mechanism of action for 1,3-Dimethyl-1H-indazol-6-amine involves its interaction with IDO1. By inhibiting this enzyme, the compound disrupts the kynurenine pathway, leading to decreased production of kynurenine from L-tryptophan.

Biochemical Pathways

This inhibition has significant implications for cancer therapy as it can enhance anti-tumor immunity by preventing immune suppression mediated by kynurenine .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties with potent anti-proliferative activity against human colorectal cancer cells (IC50 value of approximately 0.4 μM) .

Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: Approximately 161.20 g/mol
  • Melting Point: Ranges from 92 °C to 94 °C
  • Solubility: Soluble in organic solvents like DMF and ethanol.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks corresponding to various protons and carbons within the molecule. For instance:

  • In ^1H NMR (500 MHz), significant peaks include δ 7.33 (d), δ 7.19 (s), and δ 3.92 (s) indicating aromatic protons and methyl groups .
Applications

The applications of 1,3-Dimethyl-1H-indazol-6-amine are primarily found in medicinal chemistry due to its role as an IDO1 inhibitor.

Scientific Applications

  1. Cancer Therapy: Its ability to inhibit IDO1 positions it as a potential candidate for cancer treatment by enhancing immune responses against tumors.
  2. Drug Development: The compound serves as a structural motif in designing new drugs targeting similar pathways involved in immune modulation .
Introduction to 1,3-Dimethyl-1H-indazol-6-amine

Structural Classification and Nomenclature

1,3-Dimethyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound belonging to the indazole class. Its core structure consists of a fused bicyclic system featuring a benzene ring condensed with a pyrazole ring, where one nitrogen is part of the five-membered ring (position 1) and the other is adjacent (position 2). Systematic IUPAC nomenclature designates it as 1,3-dimethylindazol-6-amine, reflecting the methyl substituents at the 1- and 3-positions and the amino group (-NH₂) at the 6-position of the indazole scaffold [1] . This substitution pattern is significant as it prevents tautomerism between 1H- and 2H-indazole forms, fixing the hydrogen on N1 and ensuring structural consistency [10].

Table 1: Nomenclature and Identifiers of 1,3-Dimethyl-1H-indazol-6-amine

Identifier TypeValue
Systematic Name (IUPAC)1,3-dimethyl-1H-indazol-6-amine
CAS Registry Number221681-92-1
Molecular FormulaC₉H₁₁N₃
Common SynonymsPazopanib Impurity 17; Pazopanib Impurity 3; 1,3-Dimethyl-6-amino-1H-indazole; 6-Amino-1,3-dimethyl-1H-indazole

The molecule's crystallographic characterization confirms its near-planar geometry, with a maximum deviation of 0.0325 Å observed at the amino nitrogen atom. Intermolecular N—H⋯N hydrogen bonds dominate its solid-state packing . Its structure is frequently represented by the SMILES notation CC1=NN(C2=C1C=CC(=C2)N)C and the InChIKey VGABHBLCCIOEOZ-UHFFFAOYSA-N [1] [3]. The molecular weight is 161.20 g/mol, and commercially available material typically has a purity of ≥95-97% [1] [3] [9].

Historical Development in Heterocyclic Chemistry

The synthesis and study of indazole derivatives accelerated significantly in the late 20th and early 21st centuries, driven by their biological relevance. Early synthetic routes to 1,3-dimethyl-1H-indazol-6-amine involved multi-step sequences starting from precursors like 3-methyl-6-nitro-1H-indazole. A classical approach featured:

  • N-Methylation: Treatment with dimethyl carbonate (or methyl iodide) and a base (e.g., K₂CO₃) yielded a mixture of 1-methyl and 2-methyl isomers, requiring chromatographic separation to isolate the desired 1,3-dimethyl-6-nitro-1H-indazole .
  • Nitro Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) of the nitro intermediate afforded the target 6-amino compound .

These methods established the compound primarily as a synthetic intermediate and an impurity (Pazopanib Impurity 17 or Impurity 3) in the manufacturing of the anticancer drug Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor [1]. Its significance evolved from being a process-related impurity to a recognized versatile building block in medicinal chemistry campaigns aimed at developing novel therapeutics, particularly anticancer agents [1] [2] [9]. This transition highlights its role in advancing heterocyclic chemistry for drug discovery.

Significance in Medicinal and Organic Chemistry

1,3-Dimethyl-1H-indazol-6-amine holds dual prominence in modern chemistry:

  • Medicinal Chemistry Significance:
  • IDO1 Inhibition Scaffold: It serves as a critical core structure for designing indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. IDO1 is an immunosuppressive enzyme overexpressed in various cancers (e.g., colorectal, head and neck squamous cell carcinoma). Inhibiting IDO1 reactivates antitumor immunity [2].
  • Anticancer Agent Development: Structural derivatization at the 6-amino group has yielded potent compounds. Notably, attaching substituted benzyl groups via the amino linker generates derivatives exhibiting significant cytotoxicity. Compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) demonstrated potent anti-proliferative activity (IC₅₀ = 0.4 ± 0.3 μM) against human colorectal cancer cells (HCT116) by suppressing IDO1 expression and inducing G2/M cell cycle arrest [1] [2]. Similarly, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7) showed high toxicity against hypopharyngeal cancer cells (FaDu, IC₅₀ = 2.78 µM) and inhibited cancer cell migration by downregulating MMP9 [2].
  • Structure-Activity Relationship (SAR) Studies: The 1,3-dimethylindazole scaffold optimally occupies Pocket A of the IDO1 active site, while the 6-amino linker and appended aryl/heteroaryl groups (e.g., 4-fluorobenzyl, 4-bromobenzyl, 4-pyridyl) target Pocket B, enabling fine-tuning of potency and selectivity through substitutions [2].
  • Organic Synthesis Significance:
  • Versatile Building Block: The nucleophilic 6-amino group readily undergoes reactions like alkylation, reductive amination, and acylation, making it a key precursor for synthesizing diverse libraries of indazole derivatives for biological screening [1] [9] [10].
  • Access to Complex Molecules: It facilitates the construction of more complex molecules, such as kinase inhibitor intermediates and hybrid pharmacophores like 3-((4-((1,3-Dimethyl-1H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)benzenesulfonamide, explored for targeted therapies [6].
  • Advancing Synthetic Methodology: Its use in generating spirocyclic indazoles (via aryne [3+2] cycloadditions) and other fused systems exemplifies its role in developing novel synthetic routes to structurally intricate heterocycles [10].

Table 2: Key Crystallographic Parameters of 1,3-Dimethyl-1H-indazol-6-amine

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimensionsa = 18.3004(10) Å, b = 8.3399(7) Å, c = 5.6563(1) Å
Unit Cell Volume863.28(9) ų
Z (Formula Units/Cell)4
Density (Calculated)1.240 Mg/m³
Hydrogen BondingN—H⋯N networks establish crystal packing

The ongoing exploration of 1,3-dimethyl-1H-indazol-6-amine underscores its fundamental role as a pharmacophore in oncology drug discovery and its synthetic utility in accessing novel chemical space within heterocyclic chemistry.

Properties

CAS Number

221681-92-1

Product Name

1,3-Dimethyl-1H-indazol-6-amine

IUPAC Name

1,3-dimethylindazol-6-amine

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,10H2,1-2H3

InChI Key

VGABHBLCCIOEOZ-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C=CC(=C2)N)C

Synonyms

1,3-Dimethylindazol-6-amine

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.